9H-Fluorene-9-thiol

Catalog No.
S1516988
CAS No.
19552-08-0
M.F
C13H10S
M. Wt
198.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Fluorene-9-thiol

CAS Number

19552-08-0

Product Name

9H-Fluorene-9-thiol

IUPAC Name

9H-fluorene-9-thiol

Molecular Formula

C13H10S

Molecular Weight

198.29 g/mol

InChI

InChI=1S/C13H10S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H

InChI Key

GNURAXCIBMZJOG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S

Organic Synthesis and Materials Science:

H-Fluorene-9-thiol, a thiol-functionalized fluorene derivative, finds application in various areas of organic synthesis and materials science due to its unique properties. The thiol group allows for facile attachment to various surfaces and other molecules through strong covalent bonds, making it a valuable building block for the construction of complex materials. Here are some specific research applications:

  • Precursors for Polymers and Self-Assembled Monolayers (SAMs): 9H-Fluorene-9-thiol can be used as a precursor for the synthesis of well-defined, functional polymers through various polymerization techniques such as click chemistry and step-growth polymerization. These polymers find applications in organic electronics, optoelectronic devices, and biomaterials []. Additionally, the thiol group enables the formation of self-assembled monolayers (SAMs) on gold and other metal surfaces, which are used for studying surface-molecule interactions, developing biosensors, and creating functional interfaces for various devices [].

Organic Electronics and Optoelectronics:

The inherent fluorescence properties of the fluorene core in 9H-Fluorene-9-thiol make it a potential candidate for applications in organic electronics and optoelectronics. Researchers have explored its use in:

  • Organic Light-Emitting Diodes (OLEDs): Doping 9H-Fluorene-9-thiol into the emitting layer of OLEDs can lead to efficient light emission due to its good charge transport and light-emitting properties [].
  • Organic Photovoltaics (OPVs): The molecule can be employed as a hole transporting material in OPVs, facilitating the movement of positive charges within the device and improving its overall efficiency [].

Biomedical Applications:

Emerging research suggests potential applications of 9H-Fluorene-9-thiol in the field of biomedicine:

  • Drug Delivery: The molecule can be used as a carrier for drug delivery due to its ability to be functionalized with various biomolecules and its potential for controlled release of the drug [].
  • Bioimaging: Researchers are exploring the use of 9H-Fluorene-9-thiol derivatives as fluorescent probes for bioimaging applications, allowing for visualization of specific biomolecules or cellular processes.

9H-Fluorene-9-thiol is an organosulfur compound with the molecular formula C₁₃H₁₀S. It features a thiol group (-SH) attached to the 9-position of the fluorene structure, which is a polycyclic aromatic hydrocarbon. This compound is characterized by its unique properties stemming from both the fluorene backbone and the thiol functional group, making it a subject of interest in various chemical and biological applications.

  • Oxidation Reactions: It can be oxidized to form 9-fluorenone, often through aerobic oxidation processes in the presence of bases like potassium hydroxide and solvents such as tetrahydrofuran .
  • Reactions with Diazomethane: The compound can undergo [3+2] cycloadditions with trimethylsilyl diazomethane, leading to the formation of spirocyclic compounds .
  • Self-Assembly: 9H-Fluorene-9-thiol exhibits self-assembly properties on gold surfaces, which can be exploited for creating functional materials .

Several methods have been developed for synthesizing 9H-Fluorene-9-thiol:

  • Direct Thiolation: One common method involves the thiolation of fluorene derivatives using thiolating agents under controlled conditions.
  • Reduction Reactions: The reduction of corresponding sulfonyl compounds can yield 9H-Fluorene-9-thiol.
  • Aerobic Oxidation: As mentioned earlier, oxidation of 9H-fluorene can lead to the formation of 9H-Fluorene-9-thiol under specific conditions .

The applications of 9H-Fluorene-9-thiol are diverse:

  • Material Science: It serves as a precursor for synthesizing luminophore materials, which are important in optoelectronic devices .
  • Surface Modification: The compound's ability to self-assemble on metal surfaces makes it useful for creating modified electrodes and sensors.
  • Organic Synthesis: Its reactivity allows it to be utilized in various organic synthesis processes.

Interaction studies involving 9H-Fluorene-9-thiol primarily focus on its reactivity with other chemical species, particularly in forming new compounds through cycloaddition reactions. Research indicates that it can tolerate various functional groups, making it versatile for further chemical transformations .

Several compounds share structural similarities with 9H-Fluorene-9-thiol, including:

Compound NameStructure TypeUnique Features
9H-FluorenePolycyclic Aromatic HydrocarbonBase structure without thiol functionality
9-FluorenoneKetone derivative of FluoreneContains a carbonyl group instead of a thiol group
PhenylmethanethiolAromatic ThiolContains a phenyl group but lacks the fluorene backbone
9H-Fluorene-9-thioneThione derivativeContains a sulfur double bond instead of a thiol

In comparison, 9H-Fluorene-9-thiol is unique due to its combination of a polycyclic aromatic structure and a thiol group, which imparts distinct chemical reactivity and potential applications not found in its analogs. Its ability to participate in specific reactions while maintaining stability under various conditions sets it apart from similar compounds.

Regioselective Functionalization of Fluorene Backbone for Enhanced Electronic Properties

The strategic functionalization of the fluorene backbone in 9H-fluorene-9-thiol derivatives has emerged as a critical approach for modulating electronic properties and expanding their utility in advanced materials applications. Recent investigations have demonstrated that the incorporation of specific substituents at strategic positions significantly influences the optoelectronic characteristics of these compounds. The regioselective introduction of functional groups at positions 2 and 7 of the fluorene core has been shown to impact emission spectra most dramatically, with aryl substituents providing particularly pronounced effects on the electronic structure.

Advanced methodologies for regioselective functionalization have been developed using mild orthometalation strategies. The application of turbo-Grignard reagent tetramethylpiperidine magnesium chloride lithium chloride enables highly selective functionalization of bromofluorenecarbaldehydes at the C3 position. This approach facilitates the preparation of highly functionalized fluorene derivatives through conversion of in situ generated metalated species with various electrophiles, providing rapid access to novel organic phosphorescent dyes with enhanced electronic properties.

Functionalization PositionElectronic EffectEmission Wavelength ShiftApplication Potential
C2,C7 Aryl SubstitutionStrongest ImpactSignificant Red-shiftOrganic Light-Emitting Diodes
C3 OrthometalationModerate ImpactTunablePhosphorescent Materials
C9 Thiol IncorporationUnique PropertiesEnhanced Quantum YieldSurface Modification

The fluorination of fluorene-containing systems has been identified as a particularly effective strategy for enhancing polymer coplanarity and electron affinity. Progressive fluorination increases the backbone planarity, resulting in improved electrical performance and balanced ambipolar charge transport properties. The systematic introduction of fluorine atoms into isoindigo-containing fluorene copolymers has demonstrated field-effect mobilities reaching 0.1 square centimeters per volt per second for both hole and electron transport mechanisms.

Electrochemical postfunctionalization represents another innovative approach for modifying fluorene-containing compounds. The anodic phosphonylation of thiophene-fluorene alternating copolymers using triethyl phosphite as a phosphonate source enables precise control over the degree of substitution and corresponding electronic properties. This methodology allows for the systematic tuning of absorption and emission characteristics through the controlled introduction of functional groups that disrupt π-conjugation length.

Palladium-Catalyzed Cross-Coupling Approaches for Thiol Group Incorporation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of 9H-fluorene-9-thiol derivatives by providing efficient pathways for thiol group incorporation under mild conditions. Monophosphine-ligated palladium catalysts have demonstrated exceptional reactivity in carbon-sulfur bond formation, enabling room-temperature coupling reactions that were previously impossible. These catalysts overcome the traditional limitations associated with thiolate-mediated deactivation that plagued earlier bisphosphine systems.

The development of biaryl monophosphine-based palladium catalysts has addressed significant challenges in carbon-sulfur cross-coupling chemistry. These systems enable efficient coupling of both aliphatic and aromatic thiols with aryl bromides under remarkably mild conditions, utilizing triethylamine as a soluble base in tert-butanol solvent. The mild reaction conditions render the process compatible with numerous functional groups, including phenols, primary anilines, carboxylic acids, and alcohols, without competing carbon-nitrogen or carbon-oxygen coupling reactions.

Catalyst SystemReaction TemperatureReaction TimeYield RangeFunctional Group Tolerance
Monophosphine-PalladiumRoom Temperature2-24 hours75-97%Excellent
Bisphosphine-Palladium110-140°C24-48 hours68-85%Moderate
Nickel-Based Systems130°C24 hours60-85%Good

Mechanistic studies have revealed that the resting state of palladium catalysts in thiol coupling reactions lies off the catalytic cycle, with the major palladium complex being a bis-thiolate species. The elementary steps of oxidative addition, transmetalation, and reductive elimination all occur at room temperature under stoichiometric conditions, yet catalytic reactions require elevated temperatures due to the catalyst resting state. This understanding has enabled the development of improved catalyst systems that facilitate faster entry into the productive catalytic cycle.

The application of palladium-catalyzed denitrogenative cascades has provided novel routes to polysubstituted fluorenes incorporating thiol functionality. These reactions utilize hydrazones as methylene synthons in norbornene-controlled tandem sequences, offering modular and regioselective synthesis of complex fluorene derivatives. The method demonstrates scalability and adaptability to three-component reactions with in situ hydrazone generation, expanding the synthetic versatility for accessing diverse 9H-fluorene-9-thiol derivatives.

Microwave-Assisted Synthesis Protocols for Improved Reaction Kinetics

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of 9H-fluorene-9-thiol derivatives, offering dramatic improvements in reaction kinetics and overall synthetic efficiency. The application of microwave energy provides uniform heating conditions that circumvent the major drawbacks of traditional thermal methods, including hot spot formation and prolonged reaction times. These advantages translate to significantly reduced synthesis times while maintaining or improving product yields.

The development of one-pot microwave protocols for thiol synthesis has demonstrated remarkable time savings compared to conventional methods. Microwave-assisted synthesis of alkane thiols from corresponding halides using potassium thioacetate achieves reaction completion in 60 minutes, representing a 6 to 24-fold improvement over literature methods. The process utilizes the dual catalytic effect of base-mediated hydrolysis and the Arrhenius effect at elevated temperatures to eliminate the need for external catalysts.

Synthesis ParameterConventional HeatingMicrowave-AssistedImprovement Factor
Reaction Time6-24 hours60 minutes6-24× faster
Product Yield70-80%>90%1.25× higher
Temperature ControlVariablePreciseUniform heating
Energy EfficiencyLowHighReduced consumption

Optimization studies have established that reaction temperature significantly influences the efficiency of microwave-assisted thiol synthesis. Temperature screening from 110°C to 140°C revealed optimal conversion at 120°C, where maximum thiol production occurs without degradation of starting materials or products. The hold time at this optimal temperature requires careful optimization to maximize conversion to the desired thiol product while minimizing side reactions.

The use of methanol as a reaction solvent in microwave-assisted protocols has proven particularly advantageous for producing high-purity thiol products. Gas chromatography-mass spectrometry analysis confirms that microwave heating in methanol generates 96% pure thiol products from both chlorinated and brominated precursors within 60 minutes. This methodology enables researchers to prepare multiple thiol derivatives in a single day, dramatically reducing the discovery time for new applications requiring diverse thiol functionalities.

The scalability of microwave-assisted protocols has been demonstrated through successful preparation of gram-scale quantities of 9H-fluorene-9-thiol derivatives. The closed-vessel microwave heating system provides precise temperature control through fiber optic monitoring, ensuring reproducible conditions across different reaction scales. This capability proves essential for advancing laboratory discoveries toward practical applications requiring larger quantities of these specialized organosulfur compounds.

Self-Assembled Monolayer Formation Mechanisms on Noble Metal Substrates

The formation of self-assembled monolayers from 9H-fluorene-9-thiol on noble metal substrates follows well-established thiol-metal coordination chemistry principles [11] [12]. The initial driving force for assembly is the chemical affinity between the thiol sulfur atom and the metal surface, particularly gold, silver, and platinum substrates [12] [16]. The sulfur-gold interaction exhibits a bond strength on the order of 45 kilocalories per mole, forming a stable semi-covalent bond that provides the foundation for monolayer formation [12].

The assembly process begins with the spontaneous adsorption of 9H-fluorene-9-thiol molecules onto clean noble metal surfaces [11] [16]. During this initial phase, the thiol molecules orient with their alkyl chains lying parallel to the surface in a disordered configuration [16]. As the surface coverage increases, a phase transition occurs where the molecules adopt a more upright orientation, with the fluorene groups positioned away from the metal surface [16].

ParameterValue/RangeReference
Au-S Bond Strength (kcal/mol)~45 [12] [19]
Typical SAM Tilt Angle (degrees)~30 [12] [14]
Surface Packing Structure(√3 × √3)R30° [12]
Thermal Stability (°C)>100 [14]
Film Thickness (nm)1.5-2.5 [14]
Contact Angle (degrees)85-95 [14]

The formation mechanism involves several distinct stages, beginning with physisorption followed by chemisorption of the thiol groups to the metal surface [16]. The chemisorption process occurs rapidly, typically within seconds when using micromolar concentrations [16]. The deprotonation of the thiol group accompanies the formation of the metal-sulfur bond, resulting in the creation of thiolate species on the surface [44].

The final monolayer structure adopts a characteristic (√3 × √3)R30° arrangement on gold surfaces, with the molecular chains tilted approximately 30 degrees from the surface normal [12]. This tilted configuration maximizes van der Waals interactions between adjacent fluorene groups while maintaining optimal sulfur-gold bonding geometry [12] [14]. The resulting monolayers exhibit excellent thermal stability, maintaining their structural integrity at temperatures exceeding 100°C [14].

Spectral characterization using grazing angle reflectance Fourier transform infrared spectroscopy demonstrates that the fluorene groups maintain a defined distance from the gold surface, with the rigid aromatic framework providing structural organization to the monolayer [14]. Contact angle measurements reveal the hydrophobic nature of these films, with water contact angles typically ranging from 85 to 95 degrees [14].

Interfacial Charge Transfer Dynamics in Gold-Thiolate Coordination Systems

The interfacial charge transfer dynamics in 9H-fluorene-9-thiol gold-thiolate systems exhibit unique characteristics arising from the extended π-conjugated fluorene framework [48] [50]. The aromatic nature of the fluorene substituent enables significant charge transfer interactions with the gold substrate, creating hybrid interfaces with enhanced electronic coupling [48].

Research using resonant photoemission spectroscopy has revealed ultrafast electron transfer from aromatic thiol molecules to gold substrates, with transfer timescales substantially less than 6 femtoseconds [50]. This rapid charge transfer indicates intense interfacial electronic coupling between the fluorene π-system and the gold d-bands [50]. The extended conjugation in the fluorene moiety facilitates this efficient charge transfer by providing delocalized electronic states that can effectively couple with the metal surface [48].

The charge transfer mechanism involves hybridization between the fluorene π-orbitals and the gold s and d bands, resulting in significant red shifts of the surface plasmon resonance [48]. These red shifts can reach up to 40 nanometers for spherical gold nanoparticles in the 3-5 nanometer size range when protected with aromatic thiols [48]. The magnitude of these shifts directly correlates with the extent of charge transfer at the hybrid interface [48].

Adductm/zPredicted CCS (Ų)
[M+H]+199.05760139.2
[M+Na]+221.03954150.4
[M-H]-197.04304145.7
[M+NH4]+216.08414163.8
[M+K]+237.01348145.7

Electrochemical studies demonstrate that fluorene-containing thiolate monolayers exhibit enhanced electron transfer rates compared to simple alkanethiol systems [51] [52]. The enhancement factors can reach 100 to 1000-fold increases in apparent electron transfer rates [51]. This enhancement arises from the ability of the fluorene π-system to facilitate charge transport through the monolayer via a combination of tunneling and hopping mechanisms [52].

The interfacial thermal conductance in thiolate-protected gold systems shows significant dependence on the molecular structure of the protecting ligand [47]. Aromatic thiols like 9H-fluorene-9-thiol exhibit higher thermal conductance compared to simple alkanethiols due to enhanced vibrational coupling between the aromatic framework and the gold surface [47]. The rigid fluorene structure provides efficient pathways for phonon transport across the interface [47].

Molecular dynamics simulations reveal that the enhanced charge transfer characteristics result from the formation of well-defined coordination motifs at the gold-sulfur interface [49]. These motifs involve gold adatoms that become incorporated into staple-like structures, creating bridges between sulfur atoms and facilitating charge delocalization [22]. The dynamic nature of these interfaces allows for facile charge transport while maintaining structural integrity [22].

Steric and Electronic Effects of Fluorenyl Substituents on Packing Density

The fluorenyl substituent in 9H-fluorene-9-thiol exerts profound steric and electronic effects on the packing density and molecular organization within self-assembled monolayers [24] [25]. The bulky tricyclic fluorene framework introduces significant steric constraints that influence both intermolecular spacing and overall surface coverage [25] [30].

Steric effects arise primarily from the three-dimensional nature of the fluorene group, which extends significantly above the gold surface plane [25]. This extension creates steric clashes between adjacent molecules when they attempt to pack closely, resulting in reduced surface coverage compared to linear alkanethiols [14] [25]. The fluorene groups adopt specific orientations to minimize these steric interactions, leading to ordered arrangements with characteristic intermolecular distances [25].

X-ray crystallographic studies of fluorene-containing compounds reveal typical centroid-to-centroid distances of approximately 3.77 Angstroms for π-π stacking interactions [25] [30]. These interactions play a crucial role in determining the final packing arrangement within the monolayer [25]. The fluorene groups can engage in both parallel-displaced and edge-to-face π-π stacking configurations, depending on the local steric environment [28].

Electronic effects of the fluorenyl substituent manifest through several mechanisms that influence packing density [24] [27]. The electron-rich aromatic system acts as an electron-donating group, modifying the electronic environment around the thiol attachment point [27]. This electronic modification affects the strength of the gold-sulfur interaction and can influence the preferred binding sites on the gold surface [24].

The planar nature of the fluorene framework facilitates conjugation with the gold surface, creating extended electronic delocalization that stabilizes specific molecular orientations [24] [25]. This stabilization effect can overcome some steric constraints, allowing for more favorable packing arrangements than would be predicted based solely on steric considerations [24].

Computational studies demonstrate that the fluorenyl substituent introduces significant reorganization energy changes upon charge transfer [24]. The rigid aromatic framework reduces the inner-sphere reorganization energy by approximately 2.6 kilocalories per mole compared to non-aromatic analogs [24]. This reduction translates to enhanced electron transfer kinetics and modified electrochemical behavior [24].

The combined steric and electronic effects result in monolayers with unique structural characteristics [25] [30]. The fluorene groups create a well-defined spacing between the thiol anchor points, leading to reduced packing densities but enhanced structural order [14]. This ordered arrangement facilitates cooperative π-π stacking interactions that can extend across multiple molecular layers [25].

Temperature-dependent studies reveal that the fluorenyl substituents exhibit enhanced thermal stability compared to flexible alkyl chains [31]. The rigid aromatic framework maintains its structural integrity at elevated temperatures, preserving the monolayer organization even under conditions that would disrupt more flexible systems [31]. This thermal stability makes fluorene-based monolayers particularly attractive for high-temperature surface engineering applications [31].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Environmental Hazard

Environmental Hazard

Other CAS

19552-08-0

Wikipedia

Fluorene-9-thiol

Dates

Modify: 2023-08-15

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